Physicochemical Profiling and Asymmetric Synthesis of (S)-2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride
Physicochemical Profiling and Asymmetric Synthesis of (S)-2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride
Executive Summary
(S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride (CAS: 2222165-17-3)[1] is a highly specialized chiral amine building block characterized by a pyridine ring, an isopropyl group, and a primary amine at a defined (S)-stereocenter. Chiral 1-(pyridin-2-yl)alkylamines are privileged pharmacophores frequently embedded in advanced pharmaceutical intermediates, such as enzyme inhibitors, GPCR ligands, and antiviral agents like the HIV capsid inhibitor Lenacapavir[2].
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, structural dynamics, and a field-proven, self-validating protocol for its asymmetric synthesis using Ellman’s sulfinamide methodology[3].
Physicochemical Profiling and Structural Dynamics
The physical chemistry of this compound is governed by its two basic nitrogen atoms: the pyridine nitrogen and the primary amine. In drug development and synthetic handling, the compound is almost exclusively isolated and stored as a dihydrochloride salt .
Causality of Salt Selection: Free base primary amines with adjacent electron-withdrawing heteroaromatics (like pyridine) are prone to oxidative degradation, carbamate formation (via atmospheric CO2), and can be difficult to handle due to their oily nature. The dihydrochloride salt ensures a highly crystalline, non-hygroscopic, and water-soluble powder that locks the stereocenter against base-catalyzed epimerization.
Table 1: Quantitative Physicochemical Parameters
| Parameter | Value |
| Chemical Name | (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride |
| CAS Registry Number | 2222165-17-3 |
| Molecular Formula | C9H14N2 · 2HCl (C9H16Cl2N2) |
| Molecular Weight | 223.14 g/mol |
| Appearance | White to off-white crystalline powder |
| pKa1 (Pyridine Nitrogen) | ~5.2 (Calculated) |
| pKa2 (Primary Amine) | ~9.2 (Calculated) |
| LogP (Free Base) | ~1.8 |
| Aqueous Solubility | Highly soluble (>50 mg/mL at pH < 4) |
Acid-Base Equilibration Pathway
Understanding the protonation states is critical for extraction, chromatography, and biological assay formulation. As the pH increases, the pyridine ring deprotonates first, followed by the primary amine.
Figure 1: pH-dependent acid-base equilibration and protonation states.
Asymmetric Synthesis: The Ellman Sulfinamide Methodology
To establish the precise (S)-stereocenter at the alpha-position, the most robust and scalable method relies on the use of an , specifically (S)-tert-butanesulfinamide. This approach provides predictable stereocontrol via a rigid transition state, circumventing the need for late-stage chiral resolution[4].
Figure 2: Asymmetric synthesis workflow via Ellman's sulfinamide.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure the integrity of the synthesis at every stage.
Phase 1: Condensation (Imine Formation)
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Causality & Rationale: Pyridine-2-carboxaldehyde is highly electrophilic but prone to side reactions like aldol condensations. Titanium(IV) ethoxide [Ti(OEt)4] is selected because it acts as both a mild Lewis acid to activate the carbonyl and a stoichiometric water scavenger, driving the equilibrium toward the sulfinimine without causing epimerization.
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Protocol:
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Charge a flame-dried flask with pyridine-2-carboxaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.05 eq) in anhydrous dichloromethane (DCM).
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Add Ti(OEt)4 (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.
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Stir for 12 hours.
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Self-Validation (IPC): Monitor the reaction via HPLC or TLC (Hexane/EtOAc 1:1). The reaction is deemed complete only when the aldehyde peak is <1%.
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Quench with aqueous NaHCO3, filter through a Celite pad to remove insoluble TiO2 salts, and concentrate the organic layer to yield the crude sulfinimine.
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Phase 2: Diastereoselective Grignard Addition
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Causality & Rationale: Isopropylmagnesium chloride (iPrMgCl) is added to the chiral sulfinimine. Performing this reaction at -78 °C in THF is critical; it locks the sulfinimine into a rigid, chelation-controlled transition state involving the pyridine nitrogen and the sulfinyl oxygen coordinating to the magnesium. The bulky tert-butyl group sterically blocks one face, ensuring high diastereoselectivity (>95:5 dr) for the desired intermediate[3].
-
Protocol:
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Dissolve the crude sulfinimine in anhydrous THF and cool to -78 °C.
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Add iPrMgCl (2.0 M in THF, 1.5 eq) dropwise over 30 minutes to maintain the internal temperature.
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Stir at -78 °C for 4 hours, then slowly warm to room temperature.
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Quench with saturated aqueous NH4Cl and extract with EtOAc.
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Self-Validation (IPC): Analyze the crude mixture by 1H NMR prior to purification. Calculate the diastereomeric ratio (dr) by comparing the integration of the chiral C1-H proton signals. Purify via crystallization to isolate the pure diastereomer.
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Phase 3: Acidic Cleavage and Salt Formation
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Causality & Rationale: The sulfinyl group must be removed without racemizing the newly formed alpha-chiral center. Anhydrous HCl in dioxane is utilized because it simultaneously cleaves the N-S bond and protonates both the primary amine and the pyridine ring, precipitating the highly stable dihydrochloride salt directly from the reaction mixture, thereby bypassing the need for free-base isolation.
-
Protocol:
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Dissolve the pure sulfinamide intermediate in a minimal amount of anhydrous methanol.
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Add 4.0 M HCl in dioxane (3.0 eq) at 0 °C.
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Stir for 2 hours at room temperature.
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Self-Validation (IPC): The product will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum. Confirm the complete removal of the tert-butyl group via 1H NMR (absence of the 9H singlet at ~1.2 ppm).
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Analytical Characterization
To validate the final dihydrochloride salt, Nuclear Magnetic Resonance (NMR) and Chiral High-Performance Liquid Chromatography (HPLC) are required.
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Chiral Purity: Enantiomeric excess (%ee) should be determined using a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of Hexane/Isopropanol/Diethylamine. The target is >99% ee.
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Structural Confirmation: The 1H NMR spectrum in D2O must reflect the protonated state of the pyridine ring, which shifts the aromatic protons downfield compared to the free base.
Table 2: Diagnostic 1H NMR Signatures (in D2O)
| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine C6-H | 8.75 | d (J = 5.5 Hz) | 1H |
| Pyridine C4-H | 8.45 | td (J = 7.8, 1.5 Hz) | 1H |
| Pyridine C3-H | 8.05 | d (J = 7.8 Hz) | 1H |
| Pyridine C5-H | 7.90 | t (J = 6.5 Hz) | 1H |
| Chiral C1-H | 4.40 | d (J = 6.0 Hz) | 1H |
| Isopropyl CH | 2.35 | m | 1H |
| Isopropyl CH3 | 1.10, 0.95 | 2 x d (J = 6.8 Hz) | 6H (3H each) |
Note: The exact chemical shifts may vary slightly depending on concentration and exact pH of the D2O solution, but the integration and multiplicity serve as a definitive self-validating fingerprint for the compound.
References
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Ellman, J. A., Owens, T. D., & Tang, T. P. (2003). Applications of tert-butanesulfinamide in the asymmetric synthesis of amines. Pure and Applied Chemistry, 75(1), 39-46.[Link]
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Shinde, A. H., Sayini, R., Singh, P., Burns, J. M., Ahmad, S., Laidlaw, G. M., Gupton, B. F., Klumpp, D. A., & Jin, L. (2025). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. The Journal of Organic Chemistry, 90(1), 471-478.[Link]
Sources
- 1. (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride | 2222165-17-3 [sigmaaldrich.com]
- 2. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
